Structural Differentiation via Regioisomerism: [4,3-a] vs. [4,5-d] Triazolopyrimidinone Core
A critical point of differentiation for 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is its [4,3-a] ring fusion, in contrast to the [4,5-d] fusion found in the well-known PDE5 inhibitor zaprinast. While both share the same molecular formula (C13H13N5O2), their core skeletons are constitutional isomers, leading to profoundly different hydrogen-bonding patterns and target-binding topologies [1]. The [4,3-a] scaffold positions the 3-anilino substituent in a distinct geometric vector compared to the 5-aryl substitution of the [4,5-d] series, which is predicted to alter kinase selectivity profiles.
| Evidence Dimension | Ring fusion geometry and substitution vector |
|---|---|
| Target Compound Data | [1,2,4]triazolo[4,3-a]pyrimidin-5-one core; 3-(4-methoxyanilino) substituent |
| Comparator Or Baseline | Zaprinast: [1,2,4]triazolo[4,5-d]pyrimidin-7-one core; 5-(2-propoxyphenyl) substituent |
| Quantified Difference | Constitutional isomerism; identical molecular formula (C13H13N5O2) but inverted ring fusion geometry |
| Conditions | Structural comparison based on X-ray crystallography of related [4,3-a] derivatives [1] |
Why This Matters
This regioisomeric distinction is paramount for procurement when the intended target or assay system requires a specific hydrogen-bond acceptor/donor geometry, as the [4,3-a] scaffold will not replicate the PDE5 inhibition profile of the [4,5-d] scaffold.
- [1] Fares, M., Canfield, P., Alsherbiny, M. A., Lewis, W., Willis, A. C., Li, C. G., Neyts, J., Jochmans, D., Gale, P. A., & Keller, P. A. (2022). Design and synthesis of a novel two series of 2-anilinopyrimidines and [1,2,4]triazolo[4,3-a]pyrimidines. Journal of Molecular Structure, 1252, 132183. View Source
